Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl-
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Overview
Description
Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- is an organic compound with the molecular formula C12H25N It is a derivative of cyclohexanamine, characterized by the presence of ethyl and tetramethyl substituents on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- typically involves the alkylation of cyclohexanamine with ethyl and methyl groups. One common method is the reaction of cyclohexanone with ethylmagnesium bromide to form 1-ethylcyclohexanol, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the reduction of the resulting ketone to the amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanamine, 3-methyl-
- Cyclohexanone, 3,3,5,5-tetramethyl-
Uniqueness
Cyclohexanamine, 1-ethyl-3,3,5,5-tetramethyl- is unique due to the presence of both ethyl and tetramethyl substituents, which confer distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for use in specialized applications where these properties are advantageous.
Properties
CAS No. |
219810-66-9 |
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Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1-ethyl-3,3,5,5-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-6-12(13)8-10(2,3)7-11(4,5)9-12/h6-9,13H2,1-5H3 |
InChI Key |
YKLPCZMZROZLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)C)(C)C)N |
Origin of Product |
United States |
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